molecular formula C11H10N2O4 B11800649 5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid

5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid

Katalognummer: B11800649
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: SLDNMQZNDQAORL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid is a complex organic compound that features both pyrazole and furan rings in its structure

Vorbereitungsmethoden

The synthesis of 5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with furan-2-carboxylic acid under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid can be compared with other similar compounds such as:

    1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring but lacks the furan ring, leading to different chemical properties and applications.

    Furan-2-carboxylic acid: This compound contains the furan ring but lacks the pyrazole ring, resulting in distinct reactivity and uses.

    5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid:

These comparisons highlight the uniqueness of this compound in terms of its combined structural features and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C11H10N2O4

Molekulargewicht

234.21 g/mol

IUPAC-Name

5-(1,5-dimethylpyrazole-3-carbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H10N2O4/c1-6-5-7(12-13(6)2)10(14)8-3-4-9(17-8)11(15)16/h3-5H,1-2H3,(H,15,16)

InChI-Schlüssel

SLDNMQZNDQAORL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C)C(=O)C2=CC=C(O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.